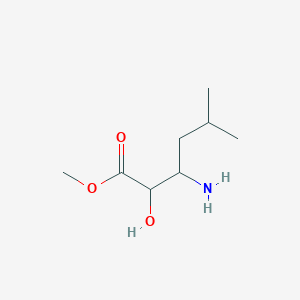

Methyl 3-amino-2-hydroxy-5-methylhexanoate

Description

Methyl 3-amino-2-hydroxy-5-methylhexanoate is a branched-chain ester featuring amino, hydroxyl, and methyl substituents. Its structure includes a hexanoate backbone with stereochemical complexity, as evidenced by derivatives like (2S,3R)-3-amino-2-hydroxy-5-methylhexanoic acid . The compound is synthesized through esterification or protective group strategies, such as benzyloxycarbonyl (Cbz) protection, as seen in Methyl 3-(((benzyloxy)carbonyl)amino)-5-methylhexanoate (CAS 96386-94-6) . Applications span pharmaceutical and biochemical research, particularly in drug intermediate synthesis and chiral molecule studies .

Properties

IUPAC Name |

methyl 3-amino-2-hydroxy-5-methylhexanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO3/c1-5(2)4-6(9)7(10)8(11)12-3/h5-7,10H,4,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPNXVFQIARERIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(C(=O)OC)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-2-hydroxy-5-methylhexanoate typically involves multi-step organic reactions. One common method includes the esterification of 3-amino-2-hydroxy-5-methylhexanoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems allows for precise control over reaction conditions such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2-hydroxy-5-methylhexanoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products

Oxidation: 3-amino-2-oxo-5-methylhexanoate.

Reduction: 3-amino-2-hydroxy-5-methylhexanol.

Substitution: Various amides depending on the acylating agent used.

Scientific Research Applications

Methyl 3-amino-2-hydroxy-5-methylhexanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-amino-2-hydroxy-5-methylhexanoate involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors, potentially modulating their activity. The ester group can be hydrolyzed to release the active acid form, which may further interact with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

a) Ethyl 3-Amino-5-Methylhexanoate Hydrochloride

- Structure: Ethyl ester with an amino group at C3 and methyl at C5; lacks the hydroxyl group at C2.

- Properties : Higher molecular weight (209.71 g/mol vs. ~161.2 g/mol for the methyl ester) due to the ethyl group and hydrochloride salt .

- Applications : Used as a chiral building block in peptide synthesis, contrasting with the methyl ester’s role in hydroxylated intermediates .

b) Methyl-5-Oxo-3-(Aryl-Substituted)Hexanoate Derivatives

- Structure: Features a ketone (C5) instead of hydroxyl and amino groups.

- Synthesis: Prepared via sulfuric acid-catalyzed esterification of 5-oxo-3-(aryl)hexanoic acids with methanol .

c) 5-Methyl-3-(((2-Oxoethylidene)Amino)Methyl)Hexanoic Acid

Stereochemical and Substitutent Variations

a) (2S,3R)-3-Amino-2-Hydroxy-5-Methylhexanoic Acid

- Relation : The free acid form of the target ester.

- Chirality : Two chiral centers (C2 and C3) influence biological activity, as seen in enzyme inhibition studies .

- Applications : Serves as a metabolite or ligand in protein-ligand interactions, highlighting its role in biochemical pathways .

b) Methyl 3-(Benzyloxycarbonylamino)-5-Methylhexanoate

- Structure: Cbz-protected amino group enhances stability during synthetic steps.

- Synthesis : Used in multi-step reactions, such as cyclization with aryl acids to form benzoxazole derivatives .

- Utility: Protective strategies differ from unprotected amino esters, which are more reactive but less stable .

Biological Activity

Methyl 3-amino-2-hydroxy-5-methylhexanoate, also known as 3-amino-2-hydroxy-5-methylhexanoic acid (AHMHA), is an amino acid derivative that has garnered significant attention due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Amino Group : Contributes to its interaction with various biological targets.

- Hydroxy Group : Imparts hydrophilicity, enhancing solubility in biological environments.

- Methyl Substituent : Influences the compound's steric properties and biological activity.

The mechanism of action of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby modulating metabolic pathways. Notably, it has been shown to exhibit inhibitory activity against aminopeptidases, which are involved in protein digestion and metabolism .

Biological Activities

This compound has demonstrated a range of biological activities:

- Neuroprotective Effects : In animal models, administration of AHMHA has been associated with reduced amyloid plaque formation and improved cognitive function, indicating potential applications in neurodegenerative diseases such as Alzheimer's .

- Antimicrobial Properties : Studies suggest that this compound exhibits antimicrobial activity, making it a candidate for further research in the development of new antibiotics .

- Metabolic Regulation : It has been implicated in various metabolic pathways, potentially influencing energy metabolism and nutrient utilization .

Neuroprotection in Alzheimer's Disease Models

A study conducted on mice with Alzheimer's disease revealed that AHMHA administration resulted in:

- A significant reduction in amyloid plaque accumulation.

- Improved performance in cognitive tests (e.g., maze tests), suggesting enhanced memory function .

Antimicrobial Activity

Research has indicated that this compound possesses antimicrobial properties. In vitro studies demonstrated its effectiveness against several bacterial strains, highlighting its potential as a new therapeutic agent against infections .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| This compound | Amino acid derivative | Neuroprotective, antimicrobial |

| 3-Amino-2-hydroxy-5-methylhexanoic acid | Amino acid derivative | Antimicrobial, metabolic regulator |

| Pregabalin | GABA analogue | Anticonvulsant, neuropathic pain relief |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.